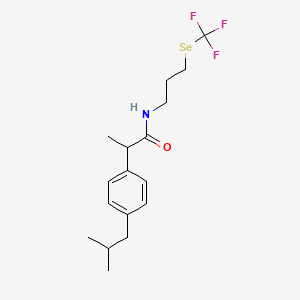
Anticancer agent 63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has garnered attention due to its potential in cancer treatment, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 63 involves multiple steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common methods include:
Condensation Reactions: These reactions are often used to form the core structure of the compound.
Substitution Reactions: These reactions introduce various functional groups to the core structure.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound to achieve the desired properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.
化学反応の分析
Types of Reactions
Anticancer agent 63 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions typically involve solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions typically involve solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions may introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
Anticancer agent 63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Used to study the effects of anticancer compounds on cellular processes and to identify potential molecular targets.
Medicine: Investigated for its potential use in cancer therapy, including its ability to induce apoptosis and inhibit cell proliferation.
作用機序
The mechanism of action of Anticancer agent 63 involves multiple pathways and molecular targets. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms. The compound also affects various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .
類似化合物との比較
Similar Compounds
Anthraquinones: These compounds have a similar core structure and are also used as anticancer agents.
N-Heteroaromatic Compounds: These compounds have similar functional groups and have shown anticancer activity.
Uniqueness
Anticancer agent 63 is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer progression. Its cytotoxic activity against a wide range of cancer cell lines and its potential for inducing apoptosis and inhibiting cell proliferation make it a promising candidate for further development as an anticancer agent.
特性
分子式 |
C17H24F3NOSe |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]-N-[3-(trifluoromethylselanyl)propyl]propanamide |
InChI |
InChI=1S/C17H24F3NOSe/c1-12(2)11-14-5-7-15(8-6-14)13(3)16(22)21-9-4-10-23-17(18,19)20/h5-8,12-13H,4,9-11H2,1-3H3,(H,21,22) |
InChIキー |
YQWAFTSNGPUFSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC[Se]C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
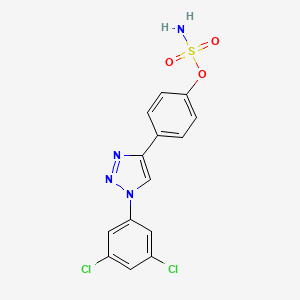

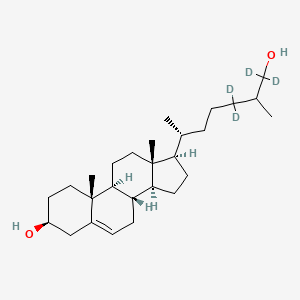
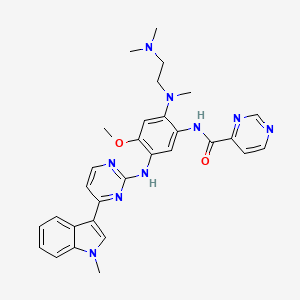

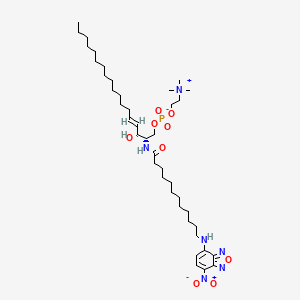
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)

